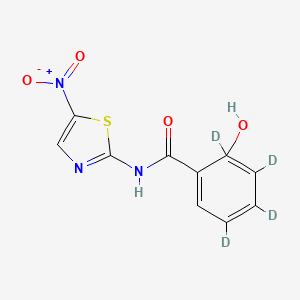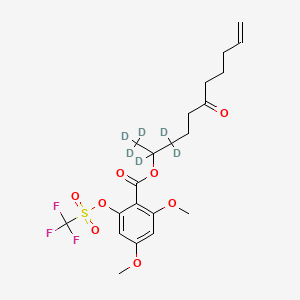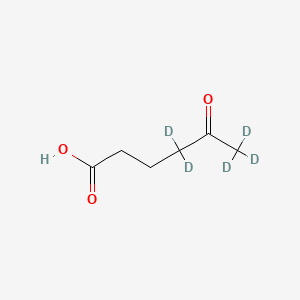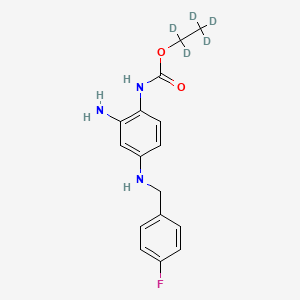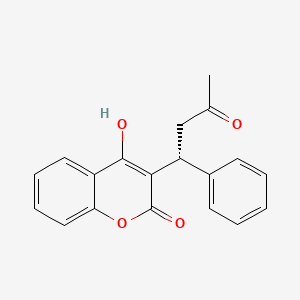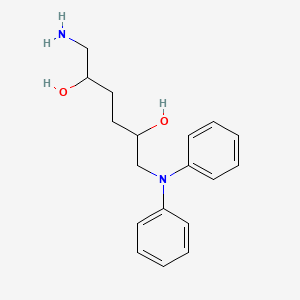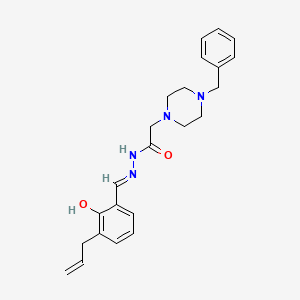
rac-Rotigotine-d3 Methyl Ether Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of rac-Rotigotine-d3 Methyl Ether Amide involves several synthetic routes and reaction conditions. One common method for synthesizing amides is the amide condensation reaction, which uses condensing agents such as DCC, EDCl, DIC, and other carbodiimide condensing agents. Another method involves the reaction of acid halides (acyl chlorides, acyl bromides, and acyl fluorides) with ammonia or amines. Industrial production methods often involve high-performance liquid chromatography (HPLC) for evaluating enantiomeric purity and related impurities .
Chemical Reactions Analysis
rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-Rotigotine-d3 Methyl Ether Amide is used in a wide range of scientific research applications. In chemistry, it is used for analytical method development and validation . In biology and medicine, it is used in the study of dopaminergic agonists for the treatment of Parkinson’s disease and restless leg syndrome . It is also used in the commercial production of Rotigotine .
Mechanism of Action
The mechanism of action of rac-Rotigotine-d3 Methyl Ether Amide involves its role as a dopaminergic agonist. It binds to dopamine receptors, particularly the D1, D2, and D3 receptors, with the highest affinity for the D3 receptor . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . This binding activity leads to the stimulation of post-synaptic dopaminergic neurons, which is beneficial in the treatment of Parkinson’s disease and restless leg syndrome .
Comparison with Similar Compounds
rac-Rotigotine-d3 Methyl Ether Amide is unique in its stable isotope labeling, which makes it particularly useful for analytical method development and validation . Similar compounds include Rotigotine, which is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease and restless leg syndrome . Other similar compounds include various dopaminergic agonists that target the D1, D2, and D3 receptors .
Properties
CAS No. |
1246814-64-1 |
|---|---|
Molecular Formula |
C20H25NO2S |
Molecular Weight |
346.503 |
IUPAC Name |
3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |
InChI Key |
ZFRSCAOJQBFSLV-FIBGUPNXSA-N |
SMILES |
CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Synonyms |
N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


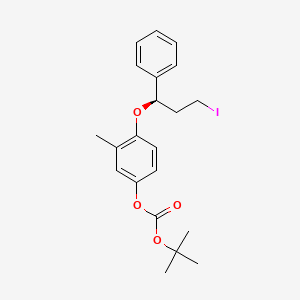
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)
